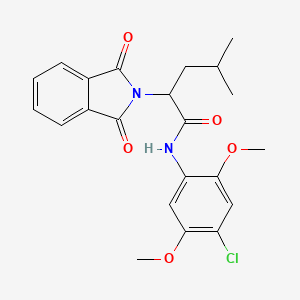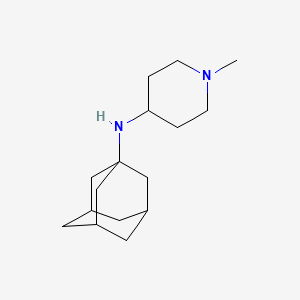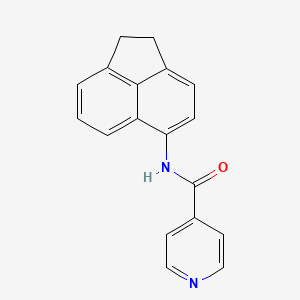
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzodioxol-5-ylmethylene)-3-benzyl-1,3-thiazolidine-2,4-dione, commonly known as BZML, is a chemical compound that has been extensively studied in scientific research. BZML belongs to the class of thiazolidinedione compounds that exhibit a range of biological activities.
作用機序
The mechanism of action of BZML involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. BZML binds to PPARγ and induces conformational changes that result in the activation of target genes involved in glucose and lipid metabolism. Additionally, BZML has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BZML has been shown to have several biochemical and physiological effects. BZML has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). BZML has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BZML has been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
実験室実験の利点と制限
BZML has several advantages for lab experiments. BZML is a well-characterized compound that is readily available. Additionally, BZML has been extensively studied for its biological activities, making it a useful tool for investigating the mechanisms of action of thiazolidinedione compounds. However, BZML has some limitations for lab experiments. BZML has low solubility in water, which can limit its use in some assays. Additionally, BZML has not been extensively studied in humans, which limits its potential for clinical applications.
将来の方向性
There are several future directions for the study of BZML. One potential direction is to investigate the effects of BZML on other biological pathways, such as autophagy and oxidative stress. Additionally, future studies could investigate the potential of BZML as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, future studies could investigate the structure-activity relationship of BZML and related thiazolidinedione compounds to identify more potent and selective compounds.
合成法
The synthesis of BZML involves the reaction of 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione with benzyl bromide in the presence of a base. The reaction results in the formation of BZML, which can be purified using column chromatography or recrystallization.
科学的研究の応用
BZML has been extensively studied for its biological activities, including anti-inflammatory, anticancer, and antidiabetic properties. BZML has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. BZML has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, BZML has been shown to improve insulin sensitivity and glucose uptake in diabetic animals.
特性
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-benzyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-17-16(9-13-6-7-14-15(8-13)23-11-22-14)24-18(21)19(17)10-12-4-2-1-3-5-12/h1-9H,10-11H2/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMBIOIEIDGNPI-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2H-1,3-Benzodioxol-5-YL)methylidene]-3-benzyl-1,3-thiazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)

![2-chloro-N-{2-chloro-4-[(4-chlorobenzoyl)amino]-5-methoxyphenyl}benzamide](/img/structure/B5141111.png)

![methyl [3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5141136.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)

![N-(3,4-dimethylphenyl)-2-[5-(2-furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5141160.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5141167.png)
![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)
![6-ethyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5141191.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-[(2E)-3-phenyl-2-propen-1-yl]piperidine](/img/structure/B5141217.png)
![N-[2-(4-chlorophenyl)ethyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5141218.png)
![({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)acetonitrile hydrochloride](/img/structure/B5141224.png)